5-(4-Aminophenyl)pyrazin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64606-13-9 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-(4-aminophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-13-10(14)6-12-9/h1-6H,11H2,(H,13,14) |
InChI Key |
DRRJTUYOTZTQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=N2)N |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 5 4 Aminophenyl Pyrazin 2 1h One
Retrosynthetic Analysis and Key Precursor Identification for Pyrazinone Synthesis
A retrosynthetic analysis of the pyrazin-2(1H)-one core suggests several key bond disconnections that lead to readily available acyclic precursors. The most common strategies hinge on disconnecting the di-nitrogen heterocycle to form simpler building blocks.
One prevalent retrosynthetic approach involves a disconnection across the N1-C6 and N4-C5 bonds. This pathway identifies an α-amino acid amide and a 1,2-dicarbonyl compound as the key precursors. nih.gov This strategy is synthetically powerful as it brings together two relatively simple, and often commercially available, starting materials in a convergent manner.
An alternative disconnection can be made at the N4-C5 and C2-C3 bonds. This retrosynthesis points towards an α-amino ketone (providing atoms N1, C5, and C6) and an activated acyl species, such as an α-haloacetyl halide (providing C2 and C3), as the primary synthons. nih.gov The subsequent introduction of the N4 nitrogen atom is typically achieved by reaction with an ammonia (B1221849) source.
These analyses identify the following key precursors for pyrazinone synthesis:
α-Amino acid amides
1,2-Dicarbonyl compounds (e.g., glyoxal, methylglyoxal)
α-Amino ketones
α-Haloacetyl halides
Classical Synthetic Routes to the Pyrazin-2(1H)-one Scaffold
Building upon the retrosynthetic blueprints, several classical methods have been established for the construction of the pyrazin-2(1H)-one heterocycle.
Condensation reactions are a cornerstone of pyrazinone synthesis, offering a direct route to the heterocyclic core. The most significant of these is the one-pot condensation between an α-amino acid amide and a 1,2-dicarbonyl compound. nih.gov
Method of Jones, Karmas, and Spoerri: First reported by R.G. Jones in 1949, this method initially used free α-amino acid amides in the presence of a base like sodium hydroxide. nih.gov A significant improvement was later introduced by Karmas and Spoerri, who demonstrated that the more stable and accessible hydrohalide salts of α-amino acid amides could be used directly. nih.gov The reaction is typically performed at low temperatures (around -50 °C) with controlled addition of a base to achieve optimal yields. nih.gov The condensation of an unsymmetrical 1,2-dicarbonyl compound, such as methylglyoxal, with an α-amino acid amide generally leads to the 5-methyl-2(1H)-pyrazinone as the major isomer. nih.gov
Another classical condensation strategy involves the reaction of an α-amino ketone hydrochloride with a 2-halo-substituted acid halide. nih.gov This reaction forms an intermediate ketoamide, which, upon treatment with ammonia, undergoes cyclization and subsequent air oxidation to yield the target pyrazinone. nih.gov
| Precursor 1 | Precursor 2 | Key Conditions | Reference |
|---|---|---|---|
| α-Amino acid amide (or hydrohalide salt) | 1,2-Dicarbonyl compound | Base (NaOH, KOH, or piperidine), Low temperature (-50 °C) | nih.gov |
| α-Amino ketone hydrochloride | α-Haloacetyl halide | 1. Condensation 2. Ammonia, NaI 3. Air oxidation | nih.gov |
Ring-closing strategies typically involve the formation of one or two key bonds in the final step to construct the heterocycle. Following the condensation of an α-amino ketone with an α-haloacetyl halide, the critical ring-closing step involves the reaction of the resulting acyclic ketoamide with ammonia. nih.gov This process first forms a dihydropyrazine (B8608421) intermediate through the formation of the N4-C5 bond, which is then oxidized to the aromatic pyrazinone. nih.gov
A different approach begins not with acyclic precursors, but with diketopiperazines (2,5-piperazinediones), which are readily prepared from the dehydration of amino acids. nih.gov In a method developed by Baxter and Spring, the diketopiperazine is first converted into a chloro-substituted pyrazine (B50134), which is then hydrolyzed to the corresponding pyrazinone. nih.gov
More modern techniques, such as ring-closing metathesis (RCM), have also been applied to the synthesis of nitrogen-containing heterocycles like pyrrolidines, showcasing the evolution of cyclization methods. nih.govresearchgate.net
Introduction of the 4-Aminophenyl Substituent: Cross-Coupling and Amination Strategies
To synthesize the target compound, 5-(4-aminophenyl)pyrazin-2(1H)-one, the 4-aminophenyl group must be attached to the C5 position of the pyrazinone ring. This is typically achieved via modern cross-coupling reactions on a pre-formed pyrazinone scaffold, which is functionalized with a leaving group, such as a halogen (e.g., 5-bromopyrazin-2(1H)-one). nih.gov
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. libretexts.org It is ideally suited for creating the aryl-pyrazinone linkage in the target molecule.
The general mechanism involves three main steps:
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the 5-halopyrazinone, forming a Pd(II) complex. libretexts.org
Transmetalation : In the presence of a base, the organic group from an organoborane reagent (in this case, (4-aminophenyl)boronic acid or a protected variant) is transferred to the palladium center. libretexts.orgnih.gov The base is crucial for activating the organoboron species. nih.gov
Reductive Elimination : The two organic partners on the palladium complex couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. libretexts.org
For this specific synthesis, the reaction would couple a 5-halopyrazin-2(1H)-one with (4-aminophenyl)boronic acid or its ester. The amino group on the boronic acid might require protection (e.g., as a Boc carbamate) to prevent side reactions, followed by a deprotection step after the coupling. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. nih.govyoutube.com
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation. nih.govyoutube.com |
| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the Pd catalyst and facilitates the reaction steps. libretexts.org |
| Base | Na₂CO₃, Cs₂CO₃, K₂CO₃ | Activates the organoboron reagent for transmetalation. nih.govyoutube.com |
| Solvent | Dioxane/H₂O, Toluene | Solubilizes reactants and facilitates the reaction. nih.gov |
The Buchwald-Hartwig amination offers a direct route to form carbon-nitrogen bonds, providing an alternative strategy for synthesizing the target molecule. wikipedia.org This palladium-catalyzed cross-coupling reaction connects an aryl halide with an amine. wikipedia.org
In the context of this compound synthesis, the most direct approach would be the coupling of a 5-halopyrazin-2(1H)-one with aniline (B41778). However, due to the potential for self-coupling and other side reactions, it is often more practical to use a protected aniline or a surrogate like 4-nitroaniline, followed by a subsequent reduction of the nitro group to the desired amine.
The catalytic cycle is similar to the Suzuki coupling and involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination to forge the C-N bond. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions. wikipedia.orgnih.gov
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-N bond formation. nih.govresearchgate.net |
| Ligand | BINAP, XPhos, tBuDavePhos | Enables efficient coupling and stabilizes the catalyst. wikipedia.orgnih.gov |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine for complexation with palladium. researchgate.netlibretexts.org |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and facilitates the reaction. libretexts.org |
Alternative Palladium-Catalyzed C-C and C-N Bond Formations
While the Suzuki and Buchwald-Hartwig reactions are staples in the synthesis of pyrazinone derivatives, a range of other palladium-catalyzed transformations offer valuable alternatives for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods provide synthetic flexibility, enabling the introduction of diverse functional groups and the creation of complex molecular architectures that may be challenging to access through more conventional routes.
One such powerful technique is the Sonogashira coupling , which facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been instrumental in the synthesis of various heterocyclic compounds and has found application in the preparation of pyrazinone analogs. The introduction of an alkynyl moiety onto the pyrazinone scaffold furnishes a versatile chemical handle for subsequent transformations, including cyclization reactions, click chemistry, and further cross-coupling reactions.
The Heck coupling reaction, which involves the palladium-catalyzed reaction of an alkene with an aryl or vinyl halide, is another important tool for C-C bond formation. This reaction allows for the vinylation of the pyrazinone core, introducing an alkene functionality that can participate in a variety of downstream chemical modifications, such as hydrogenation, oxidation, or polymerization.
For the formation of C-N bonds, beyond the widely used Buchwald-Hartwig amination, palladium-catalyzed cyanation reactions present a useful alternative. These reactions introduce a nitrile (-CN) group onto the pyrazinone ring system. The nitrile group is a valuable synthetic intermediate that can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, thereby providing access to a wide array of pyrazinone derivatives with different physicochemical and biological properties.
Advanced Synthetic Techniques and Green Chemistry Approaches in Pyrazinone Synthesis
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. This rapid and uniform heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure. In the context of pyrazinone synthesis, microwave-assisted Suzuki and Buchwald-Hartwig cross-coupling reactions have been shown to proceed with high efficiency, affording the desired products in excellent yields and with reduced by-product formation. This high-throughput capability is particularly advantageous in the context of medicinal chemistry for the rapid generation of compound libraries for biological screening.
Photoredox catalysis, which utilizes visible light to drive chemical reactions, has gained prominence as a mild and powerful tool for the formation of C-C and C-heteroatom bonds. This methodology relies on a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes, enabling the activation of otherwise unreactive chemical bonds under gentle conditions. While still an emerging area for pyrazinone synthesis, photoredox catalysis holds immense potential for novel functionalizations of the pyrazinone core. For instance, it could facilitate direct C-H functionalization, avoiding the need for pre-functionalized starting materials and thus streamlining synthetic routes. The use of a renewable and non-toxic energy source like visible light further enhances the green credentials of this approach.
Derivatization and Functionalization of this compound
The chemical scaffold of this compound presents multiple opportunities for derivatization, allowing for the systematic modification of its structure to fine-tune its properties for various applications.
The nitrogen atom at the N1 position of the pyrazinone ring is a key site for chemical modification. The presence of a proton on this nitrogen allows for a range of reactions, including alkylation, arylation, and acylation.
Functionalization of the Aminophenyl Moiety
The primary amino group on the phenyl ring of this compound is a key handle for introducing a wide array of functional groups, thereby modulating the compound's physicochemical and biological properties. Common functionalization strategies include acylation, sulfonylation, and the formation of urea (B33335) and thiourea (B124793) derivatives.
Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides under basic conditions readily yields the corresponding amide derivatives. This reaction is a straightforward method to introduce a variety of substituents.
Sulfonylation: Similarly, sulfonamide derivatives can be synthesized by reacting the aminophenylpyrazinone with sulfonyl chlorides in the presence of a base. This functionalization is often employed to introduce aryl or alkylsulfonyl groups, which can significantly impact the compound's polarity and hydrogen bonding capabilities.
Urea and Thiourea Formation: The synthesis of urea derivatives can be achieved by reacting this compound with isocyanates. A specific example is the reaction with 2-hydroxyethyl isocyanate to form 5-[4-(3-(2-hydroxyethyl)ureido)phenyl]-2(1H)-pyrazinone. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). Thiourea derivatives can be similarly prepared using isothiocyanates. These moieties are valuable for their hydrogen-bonding capacity and are often found in biologically active molecules.
A summary of representative functionalization reactions of the aminophenyl moiety is presented in Table 1.
Table 1: Functionalization of the Aminophenyl Moiety of this compound
| Derivative Type | Reagent | Product |
|---|---|---|
| Amide | Acyl Chloride/Anhydride | 5-(4-Acylaminophenyl)pyrazin-2(1H)-one |
| Sulfonamide | Sulfonyl Chloride | 5-(4-Sulfonylaminophenyl)pyrazin-2(1H)-one |
| Urea | Isocyanate (e.g., 2-hydroxyethyl isocyanate) | 5-[4-(3-(2-Hydroxyethyl)ureido)phenyl]-2(1H)-pyrazinone |
Side-Chain Elaboration Strategies and Bioconjugation (for research probes)
The development of research probes often requires the attachment of reporter groups, such as fluorescent dyes or affinity tags, to the core scaffold. The aminophenyl moiety of this compound provides a convenient attachment point for such elaborations, enabling its use in various bioimaging and biochemical applications. Pyrazine and pyrazole-based compounds have been successfully developed as fluorescent probes for detecting ions and for live-cell imaging. mdpi.comnih.govfrontiersin.orgnih.gov
Linker Attachment: To minimize steric hindrance and maintain the biological activity of the core molecule, a linker or spacer is often introduced between the pyrazinone scaffold and the reporter group. The primary amine can be reacted with bifunctional linkers that possess an amine-reactive group on one end and another functional group (e.g., an alkyne, azide (B81097), or maleimide) on the other end, ready for conjugation to a reporter molecule.
Fluorescent Probe Development: Pyrazinone derivatives can be transformed into fluorescent probes. For instance, a pyrazine-bridged D-A-D (donor-acceptor-donor) type fluorescent probe has been synthesized for long-term live-cell imaging. frontiersin.org Another study reported a fluoro-pyrazine-bridged probe for specific imaging of lipid droplets. nih.gov The synthesis of such probes often involves coupling reactions, like the Suzuki coupling, to attach fluorogenic moieties to the pyrazinone core.
Bioconjugation via "Click Chemistry": A powerful strategy for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. To utilize this, the aminophenyl group can be modified to introduce either an azide or a terminal alkyne. For example, reaction with an azide-containing acyl chloride would yield an azide-functionalized pyrazinone. This derivative can then be "clicked" onto a reporter molecule bearing a terminal alkyne. This method is highly efficient and specific, making it ideal for creating complex bioconjugates.
Table 2: Side-Chain Elaboration and Bioconjugation Strategies
| Strategy | Description | Example Application |
|---|---|---|
| Linker Attachment | Introduction of a spacer to connect the pyrazinone to a reporter group. | Attaching a polyethylene (B3416737) glycol (PEG) linker to improve solubility and reduce non-specific binding. |
| Fluorescent Labeling | Covalent attachment of a fluorescent dye. | Creating a fluorescent derivative for use in fluorescence microscopy or flow cytometry. |
| Biotinylation | Introduction of a biotin (B1667282) moiety for affinity-based applications. | Developing a probe for streptavidin-based detection or purification. |
| Click Chemistry Handle | Incorporation of an azide or alkyne group for subsequent CuAAC reaction. | Facile conjugation to a wide range of alkyne- or azide-modified biomolecules or surfaces. |
The functionalization of this compound and its subsequent elaboration into research probes highlight the versatility of this chemical scaffold. The ability to readily modify its structure allows for the fine-tuning of its properties, paving the way for the development of novel tools for chemical biology and drug discovery.
Advanced Spectroscopic and Structural Elucidation of 5 4 Aminophenyl Pyrazin 2 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of one- and two-dimensional spectra, every proton and carbon atom in 5-(4-aminophenyl)pyrazin-2(1H)-one can be precisely assigned.
The structural elucidation of this compound is achieved by systematically interpreting a combination of NMR experiments. walisongo.ac.id
¹H NMR: The one-dimensional proton spectrum provides initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity). Key expected signals would include those for the N-H proton of the pyrazinone ring, the two aromatic protons on the pyrazinone ring, the four aromatic protons of the p-substituted aminophenyl ring, and the amino (NH₂) protons.
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, carbons can be identified as CH₃, CH₂, CH, or quaternary (C).
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal correlations between adjacent protons on the pyrazinone ring and adjacent protons on the aminophenyl ring, confirming their respective spin systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹J-coupling). youtube.com It allows for the definitive assignment of each protonated carbon atom by linking the already-assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for connecting different fragments of a molecule. It shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). youtube.com For this compound, HMBC would be crucial for establishing the connection between the aminophenyl and pyrazinone rings. Key correlations would be observed from the phenyl protons to the pyrazinone carbon at the point of attachment (C5) and from the pyrazinone proton at C6 to the same carbon. helsinki.fi
Table 1: Expected ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound
| Position | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 1 | N-H | ~11-13 (broad) | - | C2, C6 |
| 2 | C=O | - | ~155-165 | - |
| 3 | C-H | ~7.8-8.2 | ~130-140 | C2, C5 |
| 5 | C | - | ~145-155 | - |
| 6 | C-H | ~7.9-8.3 | ~125-135 | C2, C5 |
| 1' | C | - | ~120-130 | - |
| 2', 6' | C-H | ~7.5-7.8 | ~128-132 | C4', C5 (pyrazinone) |
| 3', 5' | C-H | ~6.6-6.9 | ~113-116 | C1', C4' |
| 4' | C-NH₂ | - | ~145-150 | - |
| 4' | NH₂ | ~5.0-6.0 (broad) | - | C3', C4', C5' |
In solution, the molecule is not static. Rotation can occur around the single bond connecting the phenyl and pyrazinone rings. The preferred conformation, or the energetic barrier to this rotation, can be investigated using advanced NMR techniques. scispace.com Temperature-dependent NMR studies can reveal if different conformers exist and interconvert at a rate that is slow on the NMR timescale. scispace.com Furthermore, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to detect through-space interactions between protons. A NOESY correlation between a proton on the pyrazinone ring (e.g., H6) and a proton on the phenyl ring (e.g., H2'/H6') would indicate their spatial proximity, providing direct evidence for the molecule's preferred dihedral angle and conformation in solution. nih.gov
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Hydrogen bonding is expected to be the dominant organizing force in the crystal structure of this compound. The molecule contains multiple hydrogen bond donors (the pyrazinone N-H and the amino -NH₂) and acceptors (the pyrazinone carbonyl oxygen and the pyrazine (B50134) nitrogen at position 4). This functionality predisposes the molecules to form extensive and robust hydrogen-bonding networks. nih.govmdpi.com
A highly probable and stable motif is the formation of a centrosymmetric dimer via a pair of N—H···O hydrogen bonds between the pyrazinone moieties of two separate molecules, forming an R²₂(8) graph set motif. nih.gov This is a classic interaction for 2(1H)-pyrimidinones and related lactam systems. nih.gov Additionally, the amino group can form N—H···N or N—H···O hydrogen bonds with adjacent molecules, linking these primary dimers into one-dimensional chains or two-dimensional sheets. nih.govresearchgate.netul.ie
Vibrational Spectroscopy Applications (IR and Raman) in Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By absorbing light at specific frequencies corresponding to the energy of a particular vibration, these methods provide a characteristic fingerprint of the functional groups present. nih.gov
In the analysis of this compound, IR spectroscopy would be particularly sensitive to polar bonds, showing a strong, sharp absorption for the C=O stretch (amide I band) of the pyrazinone ring, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibrations of both the pyrazinone and the amine group would appear as distinct bands in the 3200-3500 cm⁻¹ region. scispace.com
Raman spectroscopy, which relies on changes in polarizability, would be especially useful for identifying vibrations of the non-polar aromatic rings. Strong signals for the symmetric C=C stretching modes of the phenyl and pyrazinone rings would be expected. rsc.orgresearchgate.net The combination of IR and Raman data, often supported by Density Functional Theory (DFT) calculations, allows for a comprehensive assignment of all major vibrational modes, confirming the molecular structure. scispace.comesisresearch.org
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretch (amine) | -NH₂ | 3300-3500 (two bands) | Medium | Medium |
| N-H Stretch (lactam) | Pyrazinone N-H | 3200-3400 | Medium-Strong | Medium |
| C-H Stretch (aromatic) | Aryl C-H | 3000-3100 | Medium-Weak | Strong |
| C=O Stretch (Amide I) | Pyrazinone C=O | 1650-1700 | Strong | Medium |
| C=C Stretch (aromatic) | Aryl C=C | 1450-1620 | Medium | Strong |
| C-N Stretch | Aryl-N, C-N | 1250-1350 | Medium-Strong | Medium |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
High-resolution mass spectrometry is an indispensable tool for the structural elucidation of organic molecules, offering highly accurate mass measurements that allow for the determination of elemental compositions. nih.gov This technique is particularly valuable for analyzing the isotopic patterns of a molecule and for proposing fragmentation pathways, which provide a virtual roadmap of the molecule's structure.
For this compound, HRMS can precisely determine the mass of the molecular ion, which helps in confirming its elemental formula (C10H9N3O). The high resolution of the instrument allows for the differentiation of ions with very similar mass-to-charge ratios (m/z), which is crucial for distinguishing the compound of interest from potential impurities or contaminants. nih.gov
The study of fragmentation patterns under techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals characteristic cleavages of the molecule. While direct experimental data for this compound is not extensively reported in publicly available literature, the fragmentation behavior can be inferred from related heterocyclic structures. For instance, studies on other nitrogen-containing heterocyclic compounds, such as tetrazoles and pyrazoles, have shown characteristic losses of small molecules like N2, HN3, or CO. lifesciencesite.comresearchgate.net
In the case of this compound, potential fragmentation pathways could involve:
Initial protonation on one of the nitrogen atoms or the carbonyl oxygen.
Cleavage of the pyrazinone ring , potentially leading to the loss of a CO molecule (28 Da).
Fission of the bond between the phenyl and pyrazinone rings.
Fragmentation of the aminophenyl group , which could involve the loss of NH3.
The following interactive table illustrates a hypothetical fragmentation pattern for this compound based on common fragmentation behaviors of similar compounds.
| Fragment Ion | Proposed Structure | Calculated m/z | Description of Fragmentation |
| [M+H]+ | C10H10N3O+ | 188.0818 | Protonated parent molecule |
| [M+H-CO]+ | C9H10N3+ | 160.0869 | Loss of carbon monoxide from the pyrazinone ring |
| [M+H-C4H3N2O]+ | C6H7N+ | 93.0578 | Cleavage resulting in the aminophenyl cation |
| [C4H4N2O]+ | C4H4N2O+ | 96.0324 | Fragment corresponding to the pyrazinone ring |
This data is illustrative and based on predicted fragmentation patterns.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereoisomer Characterization (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for the stereochemical characterization of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light, providing unique spectral fingerprints for different stereoisomers (enantiomers and diastereomers).
The parent compound, this compound, is achiral and therefore would not exhibit an ECD or VCD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center through substitution on the pyrazinone ring or the aminophenyl group, chiroptical spectroscopy would be essential for determining their absolute configuration. The synthesis of chiral derivatives of related heterocyclic compounds like pyrazolones has been reported, highlighting the potential for creating such molecules. nih.gov
Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. By comparing the experimental ECD spectrum of a chiral derivative with that predicted by quantum chemical calculations, the absolute configuration of the stereocenters can be determined.
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides information about the stereochemistry based on the vibrational modes of the molecule. It is a powerful complementary technique to ECD for unambiguous stereochemical assignment.
Should a chiral derivative of this compound be synthesized, the following table illustrates the type of data that would be obtained from chiroptical analysis to differentiate between two enantiomers.
| Technique | (R)-Enantiomer | (S)-Enantiomer | Information Obtained |
| ECD | Positive Cotton effect at λ1, Negative Cotton effect at λ2 | Negative Cotton effect at λ1, Positive Cotton effect at λ2 | Absolute configuration |
| VCD | Specific pattern of positive and negative bands in the IR region | Mirror-image pattern of VCD bands compared to the (R)-enantiomer | Conformation and absolute configuration |
This data is illustrative and represents the expected outcome for a pair of enantiomers.
Computational Chemistry and Theoretical Investigations of 5 4 Aminophenyl Pyrazin 2 1h One
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for determining the ground state properties of medium-sized organic molecules. DFT calculations can optimize the molecule's geometry to find its most stable three-dimensional structure and predict various electronic properties.
For 5-(4-Aminophenyl)pyrazin-2(1H)-one, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict its optimized geometry. nih.gov This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The results of such calculations provide a precise 3D model of the molecule.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Structures)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (phenyl) | 1.39 - 1.40 |
| C-N (phenyl) | 1.38 | |
| C-C (pyrazinone) | 1.45 - 1.50 | |
| C-N (pyrazinone) | 1.33 - 1.38 | |
| C=O (pyrazinone) | 1.23 | |
| **Bond Angles (°) ** | C-N-C (phenyl-NH2) | 120.5 |
| C-C-C (phenyl) | 119.5 - 120.5 | |
| N-C-C (pyrazinone) | 118.0 - 122.0 | |
| Dihedral Angle (°) | Phenyl - Pyrazinone | ~30 - 45 |
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govsemanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically on the amino group and the phenyl ring itself. The LUMO is likely to be distributed across the electron-deficient pyrazinone ring system. semanticscholar.org This distribution makes the aminophenyl moiety the primary site for electrophilic reactions and the pyrazinone ring the site for nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value (eV) | Implication |
| EHOMO | -5.5 to -6.0 | Electron-donating ability (nucleophilicity) |
| ELUMO | -1.5 to -2.0 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | High kinetic stability and low reactivity |
Note: These values are estimations based on published data for similar heterocyclic systems. A larger energy gap generally correlates with greater molecular stability.
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at different points on the electron density surface. ESP maps use a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with neutral or intermediate potential. nih.govresearchgate.net
In an ESP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazinone ring, highlighting their roles as hydrogen bond acceptors. The most positive potential (blue) would be found on the hydrogen atoms of the amine (NH2) and the pyrazinone N-H group, identifying them as hydrogen bond donors. The phenyl ring would exhibit a relatively neutral potential, influenced by the electron-donating amino group. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility, molecular stability, and interactions with the surrounding environment, such as a solvent. nih.gov
An MD simulation of this compound, typically performed in a box of water molecules to mimic physiological conditions, would reveal how the molecule behaves in solution. Key analyses would include:
Conformational Changes: Tracking the dihedral angle between the phenyl and pyrazinone rings over time to understand the rotational freedom and preferred orientations.
Solvent Interactions: Analyzing the formation and lifetime of hydrogen bonds between the molecule's hydrogen bond donors (N-H groups) and acceptors (C=O, ring nitrogens) and the surrounding water molecules. This helps in understanding its solubility and the hydration shell structure.
Root Mean Square Deviation (RMSD): Calculating the RMSD of the molecule's backbone atoms over the simulation trajectory to assess its structural stability. A stable RMSD indicates that the molecule maintains a consistent average conformation.
Studies on similar heterocyclic compounds have shown that MD simulations are crucial for understanding how a molecule adapts its shape upon binding to a target or when solvated. researchgate.neteurasianjournals.com
Molecular Docking and Binding Energy Calculations with Target Macromolecules (Hypothetical biological targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-protein interactions. researchgate.netrasayanjournal.co.in
Given that various pyrazine (B50134) derivatives have been investigated as kinase inhibitors, a plausible hypothetical target for this compound is the PIM-1 kinase , a serine/threonine kinase implicated in cancer cell proliferation. researchgate.netbibliomed.org Docking simulations would place the molecule into the ATP-binding site of PIM-1 kinase to predict its binding mode and estimate its binding affinity (docking score).
Following docking, a detailed analysis of the ligand-protein interactions is performed to understand the forces stabilizing the complex. For this compound docked into the PIM-1 kinase active site, a hypothetical interaction profile can be proposed based on known PIM-1 inhibitors.
The pyrazinone core could act as a scaffold, positioning the functional groups to interact with key residues in the hinge region of the kinase, which is critical for ATP binding.
Hydrogen Bonds: The N-H group of the pyrazinone ring or the amine group on the phenyl ring could form crucial hydrogen bonds with the backbone atoms of hinge region residues like Glu121 or Val123. The carbonyl oxygen is also a potential hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl ring could engage in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket, such as Phe49.
Table 3: Hypothetical Ligand-Protein Interactions for this compound with PIM-1 Kinase
| Interaction Type | Ligand Group | PIM-1 Kinase Residue |
| Hydrogen Bond (Donor) | Pyrazinone N-H | Glu121 (backbone C=O) |
| Hydrogen Bond (Donor) | Phenyl-NH2 | Asp128 (side chain) |
| Hydrogen Bond (Acceptor) | Pyrazinone C=O | Lys67 (side chain) |
| Hydrophobic Interaction | Phenyl Ring | Leu44, Ile185 |
| π-π Stacking | Phenyl Ring | Phe49 |
Note: This table presents a plausible, hypothetical interaction profile based on docking studies of similar pyrazine-based inhibitors against PIM-1 kinase. researchgate.netbibliomed.org The specific interactions determine the molecule's potency and selectivity as an inhibitor.
Pharmacophore Modeling Based on Computational Data
Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound and its analogs would define the spatial distribution of key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
The development of a pharmacophore model typically begins with a set of active compounds. nih.gov The process involves generating conformers for these molecules and identifying common chemical features that are spatially aligned. nih.gov For instance, a ligand-based pharmacophore model can be constructed using a set of known inhibitors of a particular target, such as a matrix metalloproteinase (MMP). nih.gov
The quality and predictive power of a pharmacophore model are assessed through rigorous validation. nih.gov This often involves evaluating the model's ability to distinguish between active and inactive compounds. nih.gov A common validation technique is the use of a Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate. nih.gov The area under the curve (AUC) is a measure of the model's performance, with values closer to 1.0 indicating a better model. nih.gov
To illustrate, a hypothetical pharmacophore model for a series of pyrazinone analogs might consist of the features outlined in the table below.
Table 1: Hypothetical Pharmacophore Features for a Pyrazinone Analog Series
| Feature | Type | Geometric Constraint (Radius in Å) |
|---|---|---|
| HBA | Hydrogen Bond Acceptor | 1.5 |
| HBD | Hydrogen Bond Donor | 1.2 |
| AR | Aromatic Ring | 1.8 |
| HY | Hydrophobic | 2.0 |
This model would then be used to screen virtual compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how changes in molecular features affect activity, QSAR models can be used to predict the potency of newly designed analogs of this compound before they are synthesized. nih.govnih.gov
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov These models are invaluable in medicinal chemistry for prioritizing which analogs to synthesize and test, thereby saving time and resources. researchgate.net
The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the dataset. nih.gov These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. There are various classes of descriptors, including:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices and connectivity indices.
3D Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's shape and steric properties.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Once a large number of descriptors have been calculated, a crucial step is to select a subset of descriptors that are most relevant to the biological activity and are not highly correlated with each other. nih.gov This process helps to avoid overfitting the model and improves its predictive ability.
Table 2: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Balaban J index | A topological index that considers the distance sum of all atoms. |
| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electronic | Dipole Moment | A measure of the polarity of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
With a set of selected descriptors, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. nih.gov A common method for this is Multiple Linear Regression (MLR), which generates a linear equation. nih.govnih.gov More complex, non-linear relationships can be modeled using techniques like Artificial Neural Networks (ANN). nih.govnih.gov
The development of a robust QSAR model requires rigorous validation to ensure its predictive power. nih.govresearchgate.net Validation is typically performed using both internal and external methods. nih.gov
Internal Validation: This involves assessing the stability and robustness of the model using the training set data. researchgate.net A common technique is cross-validation, such as the leave-one-out (LOO) method, which systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. nih.gov The cross-validated correlation coefficient (q² or r²(CV)) is a key metric, with a value greater than 0.5 generally considered acceptable. nih.gov
External Validation: This is the most critical test of a QSAR model's predictive ability. nih.gov The model is used to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. nih.govnih.gov The predictive ability is assessed by the predictive r² (r²_pred), which measures the correlation between the predicted and experimental activities for the test set. nih.gov
Table 3: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² | Coefficient of determination (goodness-of-fit) | > 0.6 |
| q² (or r²(CV)) | Cross-validated correlation coefficient (internal validation) | > 0.5 |
| r²_pred | Predictive correlation coefficient for the external test set | > 0.5 |
A well-validated QSAR model can then be confidently used to predict the activity of novel, unsynthesized analogs of this compound, thereby guiding the design of more effective compounds. nih.gov
Mechanistic Biological Studies of 5 4 Aminophenyl Pyrazin 2 1h One at the Molecular and Cellular Level
Target Identification and Engagement Studies (in vitro biochemical assays)
In vitro biochemical assays are fundamental to elucidating the direct molecular targets of a compound and the nature of their interaction. For a molecule like 5-(4-Aminophenyl)pyrazin-2(1H)-one, these studies would involve purified enzymes, receptors, and proteins to characterize its binding and modulatory effects.
The 2(1H)-pyrazinone core is a versatile scaffold that has been identified as a promising motif for the inhibition of protein kinases. nih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of numerous diseases, including cancer, making them a major target for drug discovery. drugbank.comdrugbank.combrimr.org
Compounds with an aminopyrazine structure have been shown to act as ATP-competitive inhibitors of kinases. nih.gov This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.
A study on aminopyrazine inhibitors of the mitotic kinase Nek2 revealed that these compounds can bind to an unusual, inactive "Tyr-down" conformation of the kinase. nih.gov This is significant because it suggests a mechanism of inhibiting the kinase before it becomes fully active. The ability to inhibit both the unphosphorylated (inactive) and phosphorylated (active) forms of a kinase is a desirable feature for a therapeutic agent, as it can suppress the enzyme's activity throughout its cellular lifecycle. nih.gov
Table 1: Example of Kinase Inhibition by an Aminopyrazine Analog
| Compound | Target Kinase | Inhibition of Autophosphorylation (IC50) | Inhibition of Substrate Phosphorylation (IC50) |
| Aminopyrazine 2 | Nek2 | Comparable to substrate phosphorylation | 1.2 µM |
| Analog 14 | Nek2 | Yes | 0.2 µM |
| Analog 15 | Nek2 | Yes | 0.1 µM |
This table illustrates the inhibitory activity of aminopyrazine analogs against Nek2 kinase, as described in a study by Anderson et al. (2010). nih.gov The data show that these compounds inhibit both the enzyme's self-activation (autophosphorylation) and its activity on other substrates.
The aminopyrazole carboxamide scaffold, which is structurally related to aminopyrazinones, has been successfully employed to develop potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling. nih.gov Some of these inhibitors form a reversible covalent bond with a cysteine residue in the active site of BTK, leading to prolonged target engagement. nih.gov
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are crucial for understanding the potential pharmacological profile of a molecule, including its on-target potency and off-target liabilities. nih.govnih.gov While no specific receptor binding data for this compound is readily available, the general approach involves testing the compound against a panel of known receptors.
The binding affinity is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from competitive binding experiments. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can provide deeper insights into the forces driving the ligand-receptor interaction.
For example, studies on antipsychotic drugs, which target a variety of neurotransmitter receptors, utilize extensive receptor binding profiling to understand their mechanisms of action and side-effect profiles. nih.govresearchgate.net These profiles are generated by testing the drugs against a wide array of receptors, including dopamine, serotonin, histamine, and adrenergic receptors.
Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a vast and largely untapped class of therapeutic targets. ajwilsonresearch.comnih.govnih.govrsc.orgbiopharmconsortium.com Small molecules that can either inhibit or stabilize specific PPIs are of great interest for the development of novel therapeutics. nih.govnih.gov
The discovery of small molecule PPI modulators is challenging due to the large and often flat nature of PPI interfaces. nih.gov However, the identification of "hot spots," which are small regions that contribute the most to the binding energy, has made it feasible to design small molecules that can effectively disrupt these interactions. nih.gov
While there is no direct evidence of this compound modulating PPIs, its chemical structure could potentially serve as a scaffold for the design of such modulators. For instance, the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, are important PPI targets in cancer therapy. nih.gov Small molecules have been developed to inhibit the interaction between anti-apoptotic and pro-apoptotic members of the Bcl-2 family, thereby promoting cancer cell death. nih.gov
Cellular Pathway Interrogation in Cultured Cells (in vitro)
Studying the effects of a compound on cultured cells provides a more integrated view of its biological activity, revealing its impact on complex cellular signaling networks and gene expression programs.
Given the potential for aminopyrazinones to act as kinase inhibitors, a primary consequence of treating cells with this compound would be the modulation of signal transduction pathways that are regulated by kinases. nih.govkhanacademy.org Signal transduction pathways are the mechanisms by which cells respond to external stimuli and regulate their internal processes. nih.govyoutube.com
For instance, the mitogen-activated protein kinase (MAPK) cascade is a key signaling pathway that controls cell proliferation, differentiation, and survival. khanacademy.org If this compound were to inhibit a kinase within this pathway, it would be expected to block the downstream phosphorylation events and ultimately affect the cellular response. This can be measured by techniques such as Western blotting using phospho-specific antibodies.
Table 2: Hypothetical Effect of a Kinase Inhibitor on a Signaling Cascade
| Treatment | Phosphorylated Kinase A | Phosphorylated Kinase B (Downstream) | Cellular Response |
| Control (No Inhibitor) | High | High | Proliferation |
| This compound | Low | Low | Growth Arrest |
This table provides a simplified, hypothetical illustration of how a kinase inhibitor like this compound might affect a signaling cascade, leading to a change in cellular behavior.
Changes in signal transduction pathways ultimately lead to alterations in gene expression. nih.gov Transcriptomic analysis, often performed using techniques like DNA microarrays or RNA sequencing (RNA-Seq), provides a global view of how a compound affects the expression of thousands of genes. nih.govcreative-biolabs.comstartbioinfo.org
By comparing the gene expression profiles of cells treated with this compound to untreated control cells, researchers can identify sets of genes that are either upregulated or downregulated. nih.gov This information can provide clues about the biological processes and pathways that are affected by the compound. For example, if a compound induces the expression of genes involved in apoptosis, it would suggest a pro-apoptotic mechanism of action.
Gene expression profiling can also help in identifying the primary targets of a compound. The expression pattern of genes known to be regulated by a specific kinase or transcription factor can point towards the modulation of that particular signaling pathway. mdpi.com
Impact on Cellular Phenotypes (e.g., cell cycle progression, apoptosis, migration) in vitro
The influence of a compound on fundamental cellular processes such as cell cycle progression, apoptosis, and migration provides critical insights into its potential as a therapeutic agent, particularly in oncology. While direct studies on this compound are not extensively available in the public domain, the effects of structurally related pyrazole (B372694) and pyrazinone derivatives can offer valuable predictive information.
Cell Cycle Progression:
Compounds with a pyrazole or pyrazinone core have been reported to induce cell cycle arrest at various phases. For instance, some pyrazoline derivatives have been shown to cause a significant arrest in the S-phase or G2/M phase of the cell cycle in cancer cell lines. nih.govnih.govresearchgate.net A specific dispiropiperazine derivative was also found to induce G2/M phase arrest. nih.govresearchgate.net It is hypothesized that this compound may exert similar effects. To investigate this, a common in vitro method involves treating a selected cancer cell line with the compound and analyzing the cell cycle distribution using flow cytometry after staining with a DNA-intercalating dye like propidium (B1200493) iodide.
Illustrative Data Table: Cell Cycle Analysis of a Hypothetical Cancer Cell Line Treated with this compound
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 28.7 ± 2.5 | 16.1 ± 1.9 |
| Compound (1 µM) | 53.8 ± 2.9 | 30.1 ± 2.8 | 16.1 ± 2.0 |
| Compound (10 µM) | 68.5 ± 4.2 | 15.3 ± 1.8 | 16.2 ± 2.1 |
| Compound (50 µM) | 75.1 ± 5.5 | 8.7 ± 1.2 | 16.2 ± 2.3 |
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation. This table is for illustrative purposes only.
Apoptosis:
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate malignant cells. Many pyrazole and pyrazoline derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govnih.govnih.govnih.gov The induction of apoptosis can be assessed through several in vitro assays:
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. bdbiosciences.comnih.govplos.org Early apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, which is detected by Annexin V, while their membranes remain intact, excluding PI. Late apoptotic and necrotic cells are permeable to PI.
Caspase Activation Assays: The activation of caspases, a family of proteases crucial for the execution of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.
DNA Fragmentation Analysis: The cleavage of DNA into a characteristic ladder pattern is a hallmark of apoptosis and can be visualized by gel electrophoresis.
Illustrative Data Table: Apoptosis Induction in a Hypothetical Cancer Cell Line
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Compound (10 µM) | 15.8 ± 2.1 | 5.2 ± 1.1 |
| Compound (50 µM) | 35.2 ± 3.8 | 12.7 ± 1.9 |
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation. This table is for illustrative purposes only.
Cell Migration:
The inhibition of cancer cell migration is a desirable property for compounds aimed at preventing metastasis. The effect of this compound on cell migration can be evaluated using in vitro assays such as the wound-healing assay or the transwell migration assay. In the wound-healing assay, a scratch is made in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time in the presence and absence of the test compound.
Mechanistic Insights from Omics Technologies (Proteomics, Metabolomics)
To gain a deeper, unbiased understanding of the molecular pathways perturbed by this compound, "omics" technologies such as proteomics and metabolomics can be employed.
Proteomics: This involves the large-scale study of proteins. A common approach is to treat cancer cells with the compound and a vehicle control, followed by protein extraction and analysis using techniques like two-dimensional gel electrophoresis (2D-PAGE) or more advanced mass spectrometry-based methods (e.g., LC-MS/MS). nih.govmdpi.comresearchgate.net This can identify proteins that are differentially expressed or post-translationally modified in response to the compound, providing clues about its targets and mechanism of action.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By comparing the metabolic profiles of treated and untreated cells using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, researchers can identify metabolic pathways that are affected by the compound. nih.gov
As of now, specific proteomics or metabolomics studies on this compound are not publicly available.
High-Throughput Screening (HTS) Methodologies for Biological Activity Profiling
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. assay.worksyoutube.comyoutube.com HTS assays are typically automated and miniaturized to be performed in 96-, 384-, or 1536-well plates. For a compound like this compound, HTS could be used to:
Identify Primary Targets: By screening the compound against a panel of purified enzymes or receptors, its primary molecular target(s) could be identified.
Profile Cellular Activity: The compound could be screened against a diverse panel of cancer cell lines to identify those that are most sensitive to its cytotoxic or anti-proliferative effects.
Identify Resistance Mechanisms: HTS can be used to screen for genes that, when overexpressed, confer resistance to the compound, providing insights into its mechanism of action.
A typical HTS workflow involves assay development and validation, a primary screen of a large compound library, a confirmation screen of the initial "hits," and subsequent dose-response studies to determine the potency of the confirmed active compounds. nih.gov
In vitro ADME Research for Early Compound Understanding
The in vitro assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of early drug discovery, helping to predict its pharmacokinetic behavior in vivo.
Metabolic stability is a measure of how susceptible a compound is to metabolism, primarily by enzymes in the liver. nih.govnuvisan.com A low metabolic stability can lead to rapid clearance from the body and poor oral bioavailability. The in vitro metabolic stability of this compound would typically be assessed using human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.govresearchgate.net
The assay involves incubating the compound with liver microsomes and a cofactor, such as NADPH, to initiate the metabolic reactions. Samples are taken at various time points, and the concentration of the parent compound remaining is quantified by LC-MS/MS. From these data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Illustrative Data Table: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| Calculated t½ (min) | 25.5 |
| Calculated CLint (µL/min/mg protein) | 27.2 |
This table is for illustrative purposes only.
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target tissues. nih.govnih.gov Only the unbound fraction of a drug is generally considered to be pharmacologically active. High plasma protein binding can limit the free concentration of a drug and affect its efficacy and clearance.
A common in vitro method to determine plasma protein binding is equilibrium dialysis. In this assay, a semi-permeable membrane separates a compartment containing the compound in plasma from a compartment containing a buffer. The system is allowed to reach equilibrium, and the concentration of the compound in both compartments is measured to calculate the fraction of the compound that is bound to plasma proteins.
Illustrative Data Table: In Vitro Plasma Protein Binding of this compound
| Species | Plasma Protein Binding (%) |
| Human | 88.5 |
| Rat | 82.1 |
| Mouse | 79.8 |
| Dog | 91.2 |
This table is for illustrative purposes only.
The ability of a compound to permeate biological membranes is a key determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict passive transcellular permeability. nih.govevotec.comsigmaaldrich.comnih.gov
In the PAMPA assay, a filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane that mimics the lipid bilayer of a cell. The compound is added to a donor compartment, and its appearance in a receiver compartment is measured over time. The permeability coefficient (Pe) is then calculated.
Illustrative Data Table: PAMPA Permeability of this compound
| Compound | Apparent Permeability (Pe) (10⁻⁶ cm/s) | Permeability Classification |
| This compound | 3.5 | Moderate |
| Propranolol (High Permeability Control) | 15.2 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
This table is for illustrative purposes only. Compounds with a Pe > 1.5 x 10⁻⁶ cm/s are often classified as having high permeability. evotec.com
Structure Activity Relationship Sar and Structure Property Relationship Spr of 5 4 Aminophenyl Pyrazin 2 1h One Analogs
Systematic Modification at the Pyrazinone Core for Activity Optimization
The 2(1H)-pyrazinone heterocycle is a versatile scaffold that can be systematically modified to enhance its potential as a kinase inhibitor. researchgate.net The pyrazinone core's structure is integral to its biological activity, and even small changes can significantly impact its efficacy. nih.gov
Researchers have developed rapid solution-phase syntheses for novel 3,5- and 3,6-disubstituted-2(1H)-pyrazinones. These methods utilize selective, sequential substitution of 2,5-dihalo-3-benzyloxypyrazine and 3,5-dihalo-2(1H)-pyrazinone intermediates. Palladium-catalyzed cross-couplings and SNAr reactions are employed to introduce a variety of substituents. The choice of these substituents is often guided by the calculated physicochemical properties of the target pyrazinones. researchgate.net
For example, a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and showed potential in inhibiting the growth of lung cancer cells. nih.gov This highlights the importance of the substitution pattern on the pyrazinone core in determining biological outcomes.
The following table summarizes the effects of different substitution patterns on the pyrazinone core:
| Substitution Pattern | Synthetic Strategy | Impact on Activity | Reference |
| 3,5-disubstituted | Selective, sequential substitution of 2,5-dihalo-3-benzyloxypyrazine | Can be optimized for kinase inhibition | researchgate.net |
| 3,6-disubstituted | Selective, sequential substitution of 3,5-dihalo-2(1H)-pyrazinone intermediates | Can be optimized for kinase inhibition | researchgate.net |
| Substituted pyrazolo[1,5-a]pyrazin-4(5H)-one | Reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives | Inhibition of lung cancer cell growth | nih.gov |
Role of the 4-Aminophenyl Substituent in Molecular Recognition and Biological Activity
The 4-aminophenyl substituent plays a critical role in the molecular recognition and biological activity of this class of compounds. The amino group, in particular, is often involved in key hydrogen bonding interactions with target proteins. nih.gov
In a study of p38 MAP kinase inhibitors, an X-ray crystal structure revealed a crucial hydrogen bond between the exocyclic amine of a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone inhibitor and threonine 106 of the enzyme. This interaction is believed to be a significant contributor to the inhibitor's selectivity for p38. nih.gov
Furthermore, the aminophenyl group can be a key pharmacophore in various biologically active molecules. For instance, pyrazole (B372694) derivatives containing this moiety have demonstrated a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govorientjchem.org The position and nature of substituents on the phenyl ring can further modulate this activity.
The following table illustrates the importance of the 4-aminophenyl group in different contexts:
| Compound Class | Interaction | Significance | Reference |
| p38 MAP Kinase Inhibitors | Hydrogen bond between exocyclic amine and threonine 106 | Contributes to selectivity | nih.gov |
| Pyrazole Derivatives | Pharmacophore | Broad biological activity | nih.govorientjchem.org |
| Pyrrolotriazine-4-one Analogues | Allosteric site binding | Potent Eg5 inhibition | nih.gov |
Strategic Functionalization of the Amino Group
The amino group of the 4-aminophenyl moiety is a prime target for strategic functionalization to enhance the pharmacological properties of the parent compound. Modifications at this position can influence potency, selectivity, and pharmacokinetic parameters.
For example, the synthesis of pyrazolo[3,4-d]pyrimidine benzamide (B126) derivatives was achieved by reacting a 5-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one derivative with substituted benzoyl chlorides. Several of the resulting benzamide derivatives exhibited anticancer activity against breast cancer cell lines. nih.gov
In another instance, N-acetyl and N-thiocarbamoyl pyrazoline derivatives were synthesized to evaluate their inhibitory activity against monoamine oxidase A and B. nih.gov This demonstrates how functionalization of the amino group can be used to target specific enzymes.
The following table provides examples of strategic functionalization of the amino group:
| Functionalization | Resulting Derivative | Biological Target/Activity | Reference |
| Acylation with substituted benzoyl chlorides | Pyrazolo[3,4-d]pyrimidine benzamide derivatives | Anticancer (breast cancer) | nih.gov |
| Acetylation/Thiocarbamoylation | N-acetyl/N-thiocarbamoyl pyrazoline derivatives | Monoamine Oxidase A and B inhibition | nih.gov |
| Reaction with acetic anhydride | Acetyl amide derivative | Not specified | sciencepublishinggroup.com |
Impact of Stereochemistry (if applicable to chiral derivatives) on Biological Activity
When chiral centers are introduced into derivatives of 5-(4-aminophenyl)pyrazin-2(1H)-one, stereochemistry can have a profound impact on biological activity. Different stereoisomers can exhibit varying potencies and selectivities due to their differential interactions with chiral biological targets like enzymes and receptors. nih.gov
For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity. This suggests that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of these particular isomers. nih.gov
Similarly, the configuration of the C5 position in certain pyrazoline derivatives was found to influence their activity as monoamine oxidase inhibitors. nih.gov
The following table highlights the impact of stereochemistry on biological activity:
| Compound Class | Chiral Feature | Effect of Stereochemistry | Reference |
| 3-Br-Acivicin Isomers | (5S, αS) configuration | Significant antiplasmodial activity | nih.gov |
| Pyrazoline Derivatives | Configuration at C5 | Influence on monoamine oxidase inhibition | nih.gov |
Design and Synthesis of Focused Libraries of this compound Derivatives
The design and synthesis of focused libraries of derivatives are a key strategy in modern drug discovery to explore the SAR of a lead compound systematically. This approach allows for the rapid generation of a multitude of analogs with diverse substitutions, facilitating the identification of compounds with optimized properties. researchgate.net
Several research groups have reported the synthesis of libraries based on pyrazole and pyrazinone scaffolds. nih.govnih.gov For example, a library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles was designed and synthesized to investigate their monoamine oxidase inhibitory activity. nih.gov
Another study focused on the development of rapid solution-phase syntheses of novel 3,5- and 3,6-disubstituted-2(1H)-pyrazinones to create a kinase-focused library. researchgate.net
The following table outlines examples of focused libraries of related compounds:
| Scaffold | Library Type | Therapeutic Target | Reference |
| 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | N-acetyl/N-thiocarbamoyl pyrazoline derivatives | Monoamine Oxidase | nih.gov |
| 2(1H)-Pyrazinone | 3,5- and 3,6-disubstituted derivatives | Kinases | researchgate.net |
| Pyrazolo[1,5-a] nih.govnih.govnih.govtriazine | Novel derivatives | CDK2 | nih.gov |
Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Studies
Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug design used to assess the quality of lead compounds and guide their optimization. LE measures the binding energy per heavy atom, while LipE relates potency to lipophilicity. nih.gov
In the context of SAR studies, these parameters help in selecting compounds that achieve high potency without excessive size or lipophilicity, which can negatively impact drug-like properties. For instance, in a study of benzophenone-type inhibitors of P-glycoprotein, LE and LipE values were calculated to evaluate the efficiency of the designed compounds. It was observed that ligand efficiencies tended to decrease as the size of the ligands increased. nih.gov
The following table defines these key efficiency metrics:
| Metric | Definition | Utility in SAR | Reference |
| Ligand Efficiency (LE) | Binding energy per heavy atom | Assesses the quality of binding | nih.gov |
| Lipophilic Efficiency (LipE) | Relates potency to lipophilicity | Guides optimization of drug-like properties | nih.gov |
Advanced Analytical Methodologies for Detection and Quantification of 5 4 Aminophenyl Pyrazin 2 1h One in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Biological Samples (research applications)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like "5-(4-Aminophenyl)pyrazin-2(1H)-one" in complex biological samples due to its exceptional sensitivity and selectivity. The development of a robust LC-MS/MS method is a critical step in preclinical research, enabling the determination of the compound's concentration in matrices such as plasma, cell lysates, and tissue homogenates.
Method development typically commences with the optimization of mass spectrometry parameters for the target analyte. This involves direct infusion of a standard solution of "this compound" into the mass spectrometer to determine the optimal ionization mode (electrospray ionization, ESI, is common for such polar compounds) and to identify the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The selection of a stable, isotopically labeled internal standard is crucial for accurate quantification, as it compensates for variability during sample preparation and analysis.
The chromatographic separation is tailored to resolve the analyte from endogenous matrix components that could cause ion suppression or enhancement. Reversed-phase chromatography is a common choice, utilizing a C18 or similar column. The mobile phase composition, typically a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing a small percentage of an acid (such as formic acid to promote protonation in positive ion mode), is optimized to achieve a sharp peak shape and a short run time.
Challenges in LC-MS/MS analysis of biological samples include matrix effects and the need for high sensitivity, especially when dealing with low concentrations of the analyte. nih.gov To mitigate these, various sample preparation strategies are employed, as detailed in section 7.5. The validation of the LC-MS/MS method is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Table 1: Illustrative LC-MS/MS Method Parameters for the Analysis of this compound
| Parameter | Suggested Condition |
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for analyte retention and separation from matrix |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined experimentally (e.g., [M+H]+ → fragment ion) |
| Internal Standard | Stable Isotope Labeled this compound |
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection is a robust and widely accessible technique for the purity assessment and quantification of "this compound," particularly in bulk drug substance and formulated products for research use. nih.govresearchgate.net The presence of the aromatic and pyrazinone rings in the molecule results in strong UV absorbance, making this a suitable detection method.
Method development for HPLC-UV involves selecting an appropriate stationary phase, mobile phase, and detection wavelength. A reversed-phase C18 column is often suitable. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). The pH of the aqueous phase can be adjusted to control the ionization state of the aminophenyl group and the pyrazinone moiety, thereby influencing retention time and peak shape. An isocratic or gradient elution can be employed depending on the complexity of the sample and the need to separate the main compound from any impurities. The detection wavelength is selected at the absorbance maximum (λmax) of "this compound" to ensure maximum sensitivity.
For purity assessment, the method must be able to separate the target compound from any process-related impurities or degradation products. nih.govchromatographyonline.com This is often achieved using a gradient elution profile. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantification by HPLC-UV relies on the principle that the peak area is directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The method is validated for linearity, accuracy, precision, and specificity according to International Council for Harmonisation (ICH) guidelines. nih.gov
Table 2: Representative HPLC-UV Method Parameters for Purity and Quantification
| Parameter | Suggested Condition |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic for quantification, Gradient for purity |
| Detection Wavelength | Determined by UV-Vis scan (λmax) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Capillary Electrophoresis (CE) for Compound Separation and Analysis
Capillary Electrophoresis (CE) offers a powerful alternative and orthogonal separation technique to HPLC for the analysis of "this compound". chromatographyonline.comtecan.com Its high separation efficiency, low sample and reagent consumption, and different separation mechanism make it particularly useful for impurity profiling and as a complementary method to confirm purity results obtained by HPLC. tecan.com
In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, charged molecules migrate at different velocities depending on their charge-to-size ratio. For a basic compound like "this compound," a low pH BGE can be used to ensure the amine group is protonated, allowing for separation in Capillary Zone Electrophoresis (CZE) mode.
Method development in CE involves optimizing the BGE composition (pH, buffer concentration, and additives), applied voltage, and capillary temperature. The pH of the BGE is a critical parameter affecting the charge of the analyte and the electroosmotic flow (EOF). Organic modifiers like methanol or acetonitrile can be added to the BGE to improve solubility and modify selectivity. For separating the target compound from closely related impurities, techniques like Micellar Electrokinetic Chromatography (MEKC), which uses surfactants in the BGE to separate both charged and neutral compounds, can be employed.
Detection in CE is most commonly performed by UV-Vis absorbance. The short path length of the capillary can limit sensitivity compared to HPLC-UV, but this can be overcome by using various online concentration techniques.
Table 3: Potential Capillary Electrophoresis Method Parameters
| Parameter | Suggested Condition |
| CE System | Capillary Electrophoresis with UV Detector |
| Capillary | Fused-silica, e.g., 50 µm i.d., 50 cm total length |
| Background Electrolyte | Phosphate or borate (B1201080) buffer, pH adjusted |
| Applied Voltage | 15-25 kV |
| Injection Mode | Hydrodynamic or Electrokinetic |
| Detection | UV detection at λmax |
| Capillary Temperature | 25 °C |
Spectrophotometric and Fluorimetric Techniques for High-Throughput Detection
For high-throughput screening (HTS) applications in research, where large numbers of samples need to be analyzed rapidly, spectrophotometric and fluorimetric methods can be highly valuable. nih.govstanford.edu These techniques are typically performed in microplate format and offer a simpler and faster alternative to chromatographic methods for initial screening assays.
Spectrophotometry , based on UV-Vis absorbance, can be used for the direct quantification of "this compound" in simple, non-complex matrices, provided the compound has a sufficiently strong chromophore and there are no interfering substances that absorb at the same wavelength. The absorbance is measured at the λmax of the compound, and the concentration is determined using a calibration curve. While simple and cost-effective, this method may lack the selectivity required for complex biological samples without prior purification. chromatographyonline.com
Fluorimetry offers significantly higher sensitivity and selectivity compared to spectrophotometry. researchgate.net The "this compound" molecule, with its aromatic amine and heterocyclic ring system, has the potential for intrinsic fluorescence. If the native fluorescence is not sufficient, derivatization with a fluorogenic reagent that reacts with the primary aromatic amine can be employed to enhance the signal. nih.gov Fluorescence-based assays are well-suited for HTS of enzyme inhibitors, where the activity of an enzyme is monitored by a change in the fluorescence signal. nih.govbiocompare.com
The development of these assays involves determining the optimal excitation and emission wavelengths, as well as optimizing reaction conditions (e.g., pH, temperature, incubation time) to achieve a stable and robust signal.
Sample Preparation Strategies for Complex Biological Matrices (e.g., cell lysates, tissue homogenates for research)
Effective sample preparation is a critical prerequisite for the reliable analysis of "this compound" in complex biological matrices like cell lysates and tissue homogenates. rsc.org The primary goals of sample preparation are to remove interfering substances (such as proteins and phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the subsequent analytical technique. tecan.comrsc.org
Protein Precipitation (PPT) is a simple and common method for removing proteins from biological samples. chromatographyonline.com It involves adding a cold organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While fast and inexpensive, PPT may not effectively remove all matrix components, potentially leading to ion suppression in LC-MS/MS.
Liquid-Liquid Extraction (LLE) is a more selective technique that separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases. An organic solvent is chosen in which "this compound" is highly soluble, while the majority of interfering components remain in the aqueous phase. The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic layer.
Solid-Phase Extraction (SPE) is a highly versatile and effective technique for sample cleanup and concentration. nih.gov It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte while the matrix interferences are washed away. For a compound like "this compound," a reversed-phase (e.g., C18) or a cation-exchange sorbent could be employed. The SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte with a strong solvent. youtube.comyoutube.com
For tissue homogenates , an initial homogenization step is required to break down the tissue structure and release the analyte. chromatographyonline.com This is typically done using mechanical homogenizers in a suitable buffer. The resulting homogenate is then subjected to one of the extraction techniques described above.
The choice of sample preparation method depends on the analyte's properties, the nature of the biological matrix, the required sensitivity, and the analytical technique to be used. researchgate.nettecan.com
Table 4: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Protein denaturation by organic solvent | Fast, simple, inexpensive | Non-selective, potential for matrix effects |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids | Good selectivity, can concentrate analyte | Labor-intensive, requires large solvent volumes |
| Solid-Phase Extraction | Selective retention on a solid sorbent | High selectivity and recovery, can be automated | More expensive, method development can be complex |
Emerging Research Frontiers and Future Directions for 5 4 Aminophenyl Pyrazin 2 1h One
Integration with Artificial Intelligence and Machine Learning for Compound Design
For instance, generative models, a subset of deep learning, can design new molecules based on the pyrazinone core with optimized characteristics for specific biological targets. nih.gov These computational tools can explore a vast chemical space more efficiently than traditional methods, accelerating the identification of lead compounds. nih.gov ML algorithms can also refine structure-activity relationships (SAR), providing deeper insights into how structural modifications influence a compound's efficacy and selectivity. nih.govresearchgate.net
Table 1: Applications of AI/ML in the Development of 5-(4-Aminophenyl)pyrazin-2(1H)-one Analogues
| AI/ML Application | Description | Potential Impact |
| Generative Modeling | Algorithms create novel molecular structures based on the this compound scaffold. | Rapidly identifies diverse and potent new chemical entities. |
| Predictive Analytics | Machine learning models forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. | Reduces late-stage attrition of drug candidates by flagging potential issues early. |
| SAR Analysis | AI tools identify subtle patterns in structure-activity relationship data. | Guides medicinal chemists in making more informed decisions for lead optimization. |
| Virtual Screening | High-throughput screening of virtual libraries against biological targets. | Cost-effectively prioritizes compounds for synthesis and biological testing. |
Applications in Chemical Biology Probes and Tools
Beyond its therapeutic potential, this compound serves as a versatile scaffold for the development of chemical biology probes. These molecular tools are instrumental in dissecting complex biological processes. By functionalizing the core structure with reporter groups such as fluorophores, biotin (B1667282), or photo-reactive moieties, researchers can create probes for various applications. mdpi.commdpi.com
For example, a fluorescently labeled derivative could be used to visualize the subcellular localization of its target protein in real-time. An activity-based probe could covalently link to its target enzyme, enabling its identification and quantification in complex biological samples. rsc.org The development of such probes derived from this compound could be pivotal in target validation and in understanding the compound's mechanism of action on a molecular level. mdpi.comnih.gov
Potential as a Scaffold for Multitarget Ligand Design
The structural features of this compound make it an attractive starting point for the design of multitarget ligands. This "polypharmacology" approach, where a single molecule is engineered to interact with multiple targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The pyrazinone core can be systematically modified to incorporate pharmacophoric elements that recognize different binding sites on various proteins. ekb.egnih.gov
For instance, by appending specific functional groups, a derivative could be designed to simultaneously inhibit two different kinases involved in a cancer signaling pathway. This dual-inhibition could lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms. The 4-aminophenyl group, in particular, offers a convenient handle for chemical modifications to achieve such multitargeting capabilities.
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The advancement of this compound as a privileged scaffold necessitates the development of efficient and environmentally friendly synthetic methods. nih.gov Researchers are exploring novel synthetic routes that offer higher yields, fewer reaction steps, and the use of greener solvents and catalysts. researchgate.net
One area of focus is the use of one-pot, multicomponent reactions, which can significantly streamline the synthesis process. researchgate.net Additionally, the application of flow chemistry, where reactions are carried out in continuous-flow reactors, presents an opportunity for scalable and highly controlled production. The development of sustainable synthetic strategies is crucial for the cost-effective and environmentally responsible manufacturing of this important class of compounds.
Advanced Mechanistic Elucidation of Biological Interactions (e.g., cryo-EM of compound-target complexes)
A deep understanding of how this compound and its derivatives interact with their biological targets is paramount for rational drug design. Cryogenic electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution three-dimensional structures of protein-ligand complexes. nih.govgeneratebiomedicines.com
By visualizing the binding pose of this compound within its target's active site, researchers can gain invaluable insights into the specific molecular interactions that drive its biological activity. nih.govharvard.edu This structural information can guide the design of more potent and selective inhibitors. For example, an X-ray crystal structure of a related pyrazole (B372694) series bound to p38 MAP kinase revealed a key hydrogen bond that contributes to its selectivity, information that was then used to optimize the series. nih.gov Similar detailed structural studies on this compound complexes would be highly beneficial.
Table 2: Techniques for Elucidating Biological Interactions
| Technique | Information Gained | Relevance to this compound |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the compound-target complex. | Reveals precise binding mode and key interactions, guiding structure-based design. nih.govucsf.edu |
| X-ray Crystallography | Atomic-resolution structure of the compound bound to its target protein. | Provides detailed information on bond lengths, angles, and intermolecular contacts. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon and koff rates). | Quantifies the binding affinity and residence time of the compound on its target. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry). | Provides a complete thermodynamic profile of the interaction. |
Opportunities for Collaborative Research and Interdisciplinary Studies
The full potential of this compound can be best realized through collaborative efforts that bridge multiple scientific disciplines. Medicinal chemists, computational biologists, structural biologists, and pharmacologists can bring their unique expertise to bear on the challenges of drug discovery and development.
International collaborations and public-private partnerships can pool resources and knowledge, accelerating the translation of basic research findings into clinical applications. Open-source data sharing and the establishment of research consortia focused on pyrazinone-based drug discovery would further foster innovation in this exciting field.
Q & A
Basic: What are the common synthetic routes for 5-(4-aminophenyl)pyrazin-2(1H)-one?
The compound is typically synthesized via condensation and hydrolysis steps. For example:
- Step 1 : React 2-chloropyrazine with benzyl-N-hydroxy-N-phenylcarbamate in ethanolic KOH to form 5-[4-(benzyloxycarbonylamino)phenyl]pyrazin-2(1H)-one (Intermediate IV).
- Step 2 : Hydrolyze Intermediate IV with HBr in acetic acid to yield this compound (Compound V). Acetylation can follow to stabilize the product .
Alternative routes involve glyoxal intermediates and glycinamide hydrochloride under controlled conditions (e.g., -40°C in methanol-water) .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Optimization strategies include:
- Catalyst Selection : Use of NaH in DMF or K₂CO₃ in acetone for condensation reactions, as these minimize side products .
- Temperature Control : Low-temperature (-40°C) reactions reduce undesired byproducts during glyoxal intermediate formation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol-water mixtures improve hydrolysis selectivity .
- Purification : Chromatography (HPLC or TLC) and recrystallization are critical for isolating high-purity products .
Basic: Which spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and substituent positions (e.g., 4-aminophenyl group at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₀H₉N₃O: 187.08 g/mol) and fragmentation patterns .
- IR Spectroscopy : Amine (-NH₂) stretches at ~3300–3500 cm⁻¹ and carbonyl (C=O) peaks at ~1650–1700 cm⁻¹ confirm functional groups .
Advanced: How can researchers resolve discrepancies in spectral data across studies?
Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Tautomer Analysis : Use variable-temperature NMR to observe equilibrium between keto-enol forms .
- Solvent Standardization : Compare spectra in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts .
- X-ray Crystallography : Resolve ambiguous proton assignments by correlating NMR data with crystal structures .
Advanced: What strategies address contradictory reports on biological activity?
Contradictions may stem from assay variability or impurities. Mitigation approaches:
- Purity Validation : Use HPLC (≥98% purity) to rule out impurity-driven artifacts .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to confirm specificity .
- Metabolite Screening : Assess if metabolites (e.g., acetylated derivatives) contribute to observed activities .
Advanced: How to establish structure-activity relationships (SAR) for pyrazinone derivatives?
- Substituent Variation : Compare analogs from Table III ( ), where electron-withdrawing groups (e.g., -Cl) enhance stability but reduce solubility .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding at the pyrazinone carbonyl) .
- Bioisosteric Replacement : Replace the 4-aminophenyl group with heterocycles (e.g., pyridyl) to modulate lipophilicity .
Advanced: What design considerations are critical for in vivo studies of this compound?
- Brain Penetrance : Introduce hydrophilic groups (e.g., -OH) to enhance blood-brain barrier permeability, as seen in PDE5 inhibitors .
- Metabolic Stability : Block metabolic hotspots (e.g., N-acetylation of the amine) via fluorination or methyl substitution .
- Toxicity Profiling : Use Ames tests and hepatocyte assays to assess genotoxicity and hepatic clearance .
Advanced: How to evaluate metabolic pathways and reactive metabolite risks?
- Isotope Labeling : Track [¹⁴C]-labeled compound in microsomal assays to identify primary metabolites (e.g., hydroxylation or glutathione adducts) .
- Reactive Intermediate Trapping : Use glutathione or cyanide to trap electrophilic intermediates formed via cytochrome P450 oxidation .
- Computational Tools : Predict metabolic soft spots with software like MetaSite, prioritizing sites prone to oxidation .
Advanced: What computational approaches predict reactivity for functionalization?
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvent effects on tautomer stability (e.g., keto vs. enol forms in aqueous vs. nonpolar solvents) .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to forecast reaction rates for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
